molecular formula C7H7NO4 B3014862 Methyl 2-(2-formyloxazol-4-yl)acetate CAS No. 1554332-58-9

Methyl 2-(2-formyloxazol-4-yl)acetate

Cat. No.: B3014862
CAS No.: 1554332-58-9
M. Wt: 169.136
InChI Key: VILXWGUOGCEECZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyloxazol-4-yl)acetate: is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-formyloxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of copper acetate in combination with diethanolamine to increase yields in the 2-pyridyl MIDA boronate system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-formyloxazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-formyloxazol-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-formyloxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 2-(2-formyl-1,3-oxazol-4-yl)acetate
  • Benzoxazole derivatives
  • Indole derivatives

Comparison: Methyl 2-(2-formyloxazol-4-yl)acetate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-formyl-1,3-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-11-7(10)2-5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXWGUOGCEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=COC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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